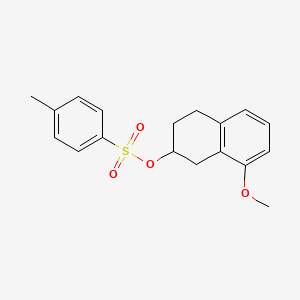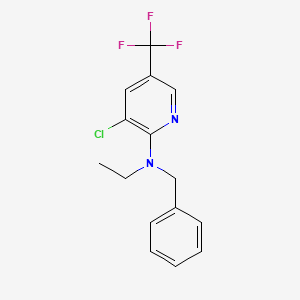
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₅ClN₂O₄ and a molecular weight of 356.84 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of tert-butyl hydrazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under appropriate conditions.
Deprotection Reactions: The tert-butyl groups can be removed under acidic conditions to yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding oxidized product.
科学研究应用
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Research: It is used in studies to understand the biological activity of hydrazine derivatives.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
Di-tert-butyl azodicarboxylate: This compound has a similar structure but lacks the 4-chlorobenzyl group.
Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate: This compound is similar but contains a fluorine atom instead of chlorine.
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: This compound contains a trifluoromethyl group and is used in various chemical reactions.
Uniqueness
Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted chemical synthesis and research applications.
属性
分子式 |
C17H25ClN2O4 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-chlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H25ClN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21) |
InChI 键 |
VZAONRWMMJUJNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11830812.png)
![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)



![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)

![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)

![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
